Lipophilicity Differentiation: LogP Comparison of 1-Carbonitrile (CAS 88653-54-7) vs. 2-Carbonitrile Positional Isomer (CAS 6812-06-2)
The bridgehead 1-carbonitrile (CAS 88653-54-7) exhibits a higher predicted LogP (2.30) compared with the bridge 2-carbonitrile positional isomer CAS 6812-06-2 (LogP 2.15), representing a ΔLogP of approximately +0.15 . This difference arises from the distinct spatial orientation of the nitrile dipole relative to the ketone and the trimethyl groups. A LogP difference of 0.15 is sufficient to produce measurable divergence in reversed-phase chromatographic retention times and in predicted membrane permeability, particularly relevant when the compound is used as a synthetic intermediate where purification by preparative HPLC or flash chromatography is required .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.30 (predicted); PSA = 40.86 Ų |
| Comparator Or Baseline | CAS 6812-06-2 (2-carbonitrile isomer): LogP = 2.15 (predicted); PSA = 40.86 Ų |
| Quantified Difference | ΔLogP = +0.15 (target more lipophilic); PSA identical |
| Conditions | Predicted values from computational models (consistent methodology across Chemsrc database entries) |
Why This Matters
A ΔLogP of 0.15 translates to approximately 1.4-fold difference in octanol-water partitioning, which can alter chromatographic purification protocols, extraction efficiency, and in-silico ADME predictions—making the two isomers non-substitutable in methods development.
